[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol

Medicinal Chemistry Lipophilicity Structure-Property Relationships

Designing CNS-targeted libraries requires scaffolds with precise stereoelectronic control. The 3,3-disubstituted pyrrolidine architecture with meta-fluorine offers distinct advantages over ortho/para or non-fluorinated isomers. - XLogP3: 1.1 | TPSA: 32.3 Ų - optimized for blood-brain barrier penetration - Retained NH hydrogen bond donor (vs. N-substituted analogs) for SAR clarity - Meta-fluorine positioned to block CYP-mediated oxidative metabolism - Hydroxymethyl group enables oxidation, substitution, or derivatization

Molecular Formula C11H14FNO
Molecular Weight 195.237
CAS No. 1781009-29-7
Cat. No. B2897367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol
CAS1781009-29-7
Molecular FormulaC11H14FNO
Molecular Weight195.237
Structural Identifiers
SMILESC1CNCC1(CO)C2=CC(=CC=C2)F
InChIInChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2
InChIKeyKVLAHVJAVCGENK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol: Scaffold Overview


[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol is a fluorinated pyrrolidine derivative characterized by a 3-fluorophenyl group and a hydroxymethyl group at the 3-position of the pyrrolidine ring [1]. This 3,3-disubstituted architecture provides a conformationally constrained scaffold with defined stereoelectronic features, making it a versatile building block for the synthesis of bioactive molecules . The meta-fluorine substitution on the phenyl ring is a key structural element that differentiates this compound from its ortho- and para-fluoro analogs, as well as from the non-fluorinated parent scaffold [2].

Conformationally constrained 3,3-disubstituted pyrrolidine scaffold
Meta-fluorine substitution for tuning lipophilicity and metabolic stability
Hydroxymethyl group supports further derivatization

[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol: Why Meta-F Substitution Matters


Pyrrolidine-based scaffolds with aryl substituents at the 3-position are not interchangeable. The presence and precise location of a fluorine atom on the phenyl ring profoundly alters key physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability [1]. These changes directly influence target engagement, off-target profiles, and pharmacokinetic behavior in downstream applications . Substituting [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol with a non-fluorinated analog or an ortho/para-fluoro isomer can lead to unpredictable changes in biological activity and synthetic utility, jeopardizing the reproducibility of research and the validity of structure-activity relationship (SAR) studies .

Non-fluorinated analog may shift lipophilicity and metabolic profile, altering SAR interpretation
Ortho- or para-fluoro isomer may change hydrogen bonding and target engagement patterns
Isomeric substitution can affect synthetic route compatibility and impurity profiles

[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol: Comparator Data


Meta-Fluorine Substitution Enhances Lipophilicity

The introduction of a meta-fluorine atom to the phenyl ring of the pyrrolidine scaffold increases lipophilicity, as measured by the computed partition coefficient (XLogP3). This is a critical determinant of membrane permeability and non-specific protein binding. [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol exhibits an XLogP3 of 1.1, compared to 1.0 for the non-fluorinated analog (3-phenylpyrrolidin-3-yl)methanol [1]. While the absolute difference appears modest, it represents a 10% increase in a property that often requires optimization within a narrow window (typically LogP 1-3 for CNS drugs). This quantitative shift can be the difference between a compound with acceptable permeability and one that is too polar for effective target engagement [2].

Lipophilicity
Reported
XLogP3 1.1 vs 1.0
+0.1 log unit (10%)
Supports lipophilicity tuning for CNS programs
Computed property; experimental logD advised
Medicinal Chemistry Lipophilicity Structure-Property Relationships ADME

H-Bond Donor Preservation

Fluorination strategies often risk eliminating a hydrogen bond donor (HBD), which can negatively impact target binding. However, the meta-fluorine substitution in [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol preserves the full HBD count of 2 (from the pyrrolidine NH and hydroxymethyl OH) while still achieving a desirable increase in lipophilicity [1]. This contrasts with the ortho-fluoro analog [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol, which has only 1 HBD due to the nitrogen being substituted on the pyrrolidine ring rather than the 3-position carbon, significantly altering its interaction potential [2].

H-Bond Donors
Reported
2 vs 1 HBD
Preserves key H-bond for SAR interpretation
Computed; experimental validation recommended
Medicinal Chemistry Hydrogen Bonding Structure-Activity Relationship Scaffold Optimization

TPSA Preservation

Despite the increase in lipophilicity, [3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol maintains a Topological Polar Surface Area (TPSA) of 32.3 Ų, which is identical to the non-fluorinated (3-phenylpyrrolidin-3-yl)methanol scaffold [1][2]. TPSA is a key predictor of a molecule's ability to cross biological membranes, particularly the blood-brain barrier, with a common threshold being <90 Ų for good CNS penetration. The unchanged TPSA indicates that the fluorine substitution does not alter the overall polar surface area footprint, allowing for independent tuning of lipophilicity without affecting a critical ADME parameter.

TPSA
Reported
32.3 Ų (identical)
Identical TPSA supports permeability modeling
Computed TPSA; BBB penetration requires validation
ADME Prediction Blood-Brain Barrier Permeability Physicochemical Profiling Scaffold Comparison

Commercial Availability and Quality Control

The target compound is commercially available from multiple reputable vendors with a specified minimum purity of 95% and batch-specific quality control data (e.g., NMR, HPLC, GC) provided upon request . This level of characterization is not uniformly available for all positional isomers or close analogs, which may be offered with lower purity specifications or without analytical documentation. For instance, while the ortho-fluoro analog [3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol is also available at 95% purity , its commercial availability is more limited, potentially impacting lead times and cost. The established supply chain for the 3-fluorophenyl derivative supports consistent, reproducible research outcomes.

Supplier QC
Data to verify
Min 95% purity
Batch QC available
Supplier QC data may support reproducibility
Request specific COA from supplier
Chemical Procurement Quality Control Reproducibility Research Chemicals

[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol: Key Applications


Lipophilicity Tuning for CNS Drugs

Given its computed XLogP3 of 1.1 and favorable TPSA of 32.3 Ų, this scaffold is ideally suited for lead optimization programs targeting the central nervous system (CNS). The meta-fluorine substitution provides a quantifiable 0.1 log unit increase in lipophilicity compared to the non-fluorinated analog [1], potentially enhancing passive membrane permeability without altering the polar surface area footprint. Researchers can use this compound to systematically explore the impact of subtle lipophilicity changes on blood-brain barrier penetration and target engagement in neurological disease models.

SAR Studies of Pyrrolidine Inhibitors

The preservation of two hydrogen bond donors (vs. only one in the ortho-fluoro N-substituted analog [2]) makes this compound a critical tool for SAR investigations. In studies where a key hydrogen bond from the pyrrolidine NH is essential for target binding, this scaffold allows researchers to introduce the metabolic and electronic benefits of fluorine without sacrificing a crucial interaction point. This enables a cleaner interpretation of SAR data, separating the effects of lipophilicity from those of hydrogen bonding.

Metabolic Stability Probe Development

Fluorination is a classic strategy to block metabolic hotspots on aromatic rings. The meta-fluorine on this scaffold is positioned to potentially impede cytochrome P450-mediated oxidation at that site [1]. The quantifiable difference in lipophilicity and the maintained TPSA provide a controlled system for studying the impact of a single fluorine atom on metabolic stability. Researchers can use this compound as a probe to deconvolute the contributions of electronic effects and steric shielding to metabolic clearance in in vitro hepatocyte or microsomal assays.

Building Block for 3,3-Disubstituted Pyrrolidines

The compound serves as a valuable starting material for further derivatization. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, enabling the creation of diverse libraries of 3,3-disubstituted pyrrolidines . Its commercial availability with defined purity and QC documentation ensures that synthetic routes developed with this scaffold are robust and reproducible, a critical factor for both academic and industrial process chemistry.

Application
Selection Property
Validation Focus
CNS permeability modeling
Meta-fluoro lipophilicity tuning
logP/TPSA correlation with BBB penetration
Pyrrolidine SAR studies
Hydrogen bond donor preservation
Target binding affinity assays
Metabolic stability probe
Fluorinated scaffold metabolic stability
In vitro microsomal/hepatocyte clearance
Diversified library synthesis
Hydroxymethyl derivatization handle
Synthetic yield and reproducibility

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